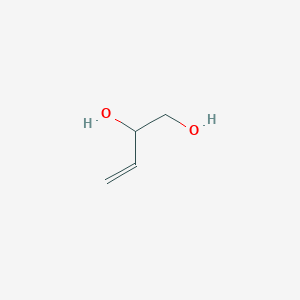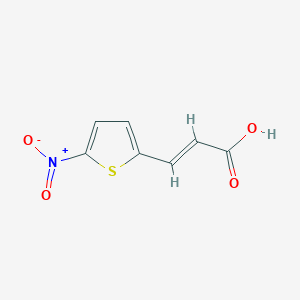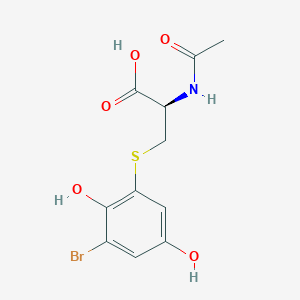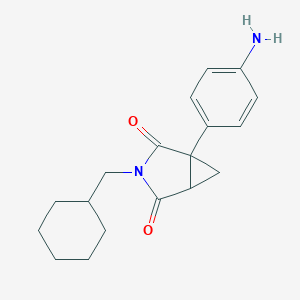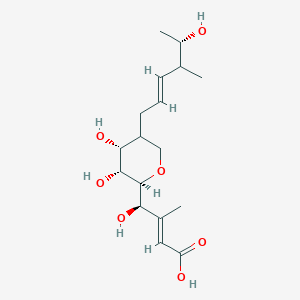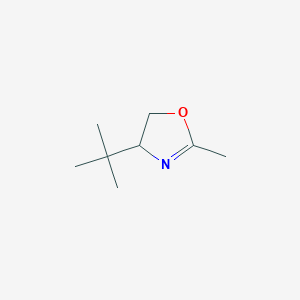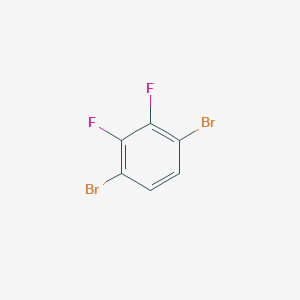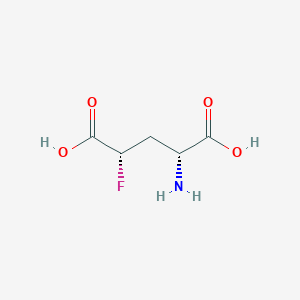
(2R,4S)-2-amino-4-fluoropentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-2-amino-4-fluoropentanedioic acid, also known as L-AP4, is a synthetic amino acid that has been widely used in scientific research due to its ability to selectively block presynaptic metabotropic glutamate receptors (mGluRs).
作用机制
(2R,4S)-2-amino-4-fluoropentanedioic acid selectively blocks presynaptic mGluRs, which are G protein-coupled receptors that modulate neurotransmitter release. Specifically, (2R,4S)-2-amino-4-fluoropentanedioic acid acts as a competitive antagonist at the group III mGluRs, which are located on presynaptic terminals of glutamatergic neurons. By blocking these receptors, (2R,4S)-2-amino-4-fluoropentanedioic acid reduces the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in a decrease in synaptic transmission and modulation of neuronal activity.
生化和生理效应
The blockade of presynaptic mGluRs by (2R,4S)-2-amino-4-fluoropentanedioic acid has been shown to have a number of biochemical and physiological effects. For example, (2R,4S)-2-amino-4-fluoropentanedioic acid has been shown to reduce the release of glutamate and other neurotransmitters, such as GABA and dopamine. This can lead to a decrease in synaptic transmission and modulation of neuronal activity. (2R,4S)-2-amino-4-fluoropentanedioic acid has also been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This can have implications for learning and memory processes.
实验室实验的优点和局限性
(2R,4S)-2-amino-4-fluoropentanedioic acid has several advantages as a research tool. It is a selective and potent antagonist of presynaptic mGluRs, which allows for the specific modulation of glutamatergic neurotransmission. It is also stable and easy to use in experiments. However, there are also limitations to using (2R,4S)-2-amino-4-fluoropentanedioic acid. For example, it is not selective for a specific subtype of mGluR, which can make it difficult to interpret results. Additionally, the effects of (2R,4S)-2-amino-4-fluoropentanedioic acid can be variable depending on the experimental conditions, which can make it challenging to replicate results.
未来方向
There are many future directions for research involving (2R,4S)-2-amino-4-fluoropentanedioic acid. One area of interest is the development of more selective mGluR antagonists that can target specific subtypes of mGluRs. This could lead to a better understanding of the specific roles of different mGluR subtypes in various physiological and pathological processes. Another area of interest is the investigation of the therapeutic potential of mGluR antagonists in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. Finally, further research is needed to better understand the biochemical and physiological effects of (2R,4S)-2-amino-4-fluoropentanedioic acid and other mGluR antagonists in different experimental conditions.
合成方法
(2R,4S)-2-amino-4-fluoropentanedioic acid can be synthesized through a multi-step process starting from L-aspartic acid. The first step involves the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. This is followed by the introduction of a fluorine atom at the 4-position of the benzyl group using a nucleophilic substitution reaction. The Boc group is then removed using trifluoroacetic acid, and the resulting product is further purified through column chromatography to yield (2R,4S)-2-amino-4-fluoropentanedioic acid.
科学研究应用
(2R,4S)-2-amino-4-fluoropentanedioic acid has been widely used in scientific research as a tool to investigate the role of mGluRs in various physiological and pathological processes. It has been shown to be particularly useful in the study of synaptic plasticity, learning and memory, pain perception, and addiction. (2R,4S)-2-amino-4-fluoropentanedioic acid has also been used to investigate the therapeutic potential of mGluR antagonists in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia.
属性
CAS 编号 |
132746-47-5 |
|---|---|
产品名称 |
(2R,4S)-2-amino-4-fluoropentanedioic acid |
分子式 |
C5H8FNO4 |
分子量 |
165.12 g/mol |
IUPAC 名称 |
(2R,4S)-2-amino-4-fluoropentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1 |
InChI 键 |
JPSHPWJJSVEEAX-STHAYSLISA-N |
手性 SMILES |
C([C@H](C(=O)O)N)[C@@H](C(=O)O)F |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)F |
规范 SMILES |
C(C(C(=O)O)N)C(C(=O)O)F |
同义词 |
D-Glutamic acid, 4-fluoro-, (4S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



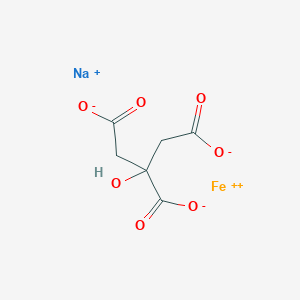
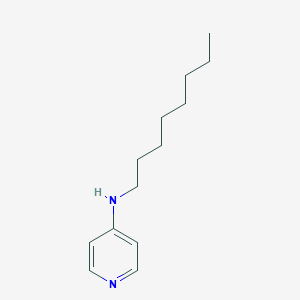
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
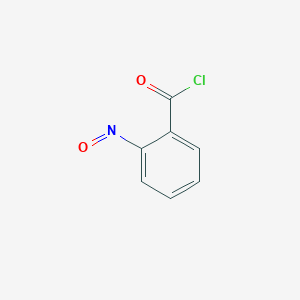
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
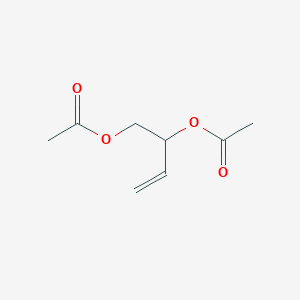
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
